molecular formula C59H87N17O14 B1598598 Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu CAS No. 86879-15-4

Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

Cat. No.: B1598598
CAS No.: 86879-15-4
M. Wt: 1258.4 g/mol
InChI Key: LUDRVHYYGCOVDX-UHFFFAOYSA-N
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Description

The compound “Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu” is a highly complex organic molecule. Compounds of this nature often have significant roles in biochemical processes and can be used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Each step requires specific reaction conditions such as temperature, pH, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions could target carbonyl groups within the molecule.

    Substitution: Substitution reactions might occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology experiments.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar structural complexity.

    Proteins: Larger biomolecules with similar functional groups and biochemical roles.

    Synthetic Polymers: Man-made compounds with repeating structural units.

Uniqueness

The uniqueness of this compound would lie in its specific sequence of functional groups and the resulting chemical and biological properties. This could make it particularly useful for certain applications where other compounds might not be as effective.

Properties

IUPAC Name

2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H87N17O14/c1-30(2)22-43(58(89)90)73-52(83)41(27-46(62)79)69-51(82)39(23-33-12-8-7-9-13-33)70-54(85)44-15-11-21-76(44)57(88)42(25-35-28-65-29-67-35)72-56(87)48(32(5)6)75-53(84)40(24-34-16-18-36(77)19-17-34)71-55(86)47(31(3)4)74-50(81)38(14-10-20-66-59(63)64)68-49(80)37(60)26-45(61)78/h7-9,12-13,16-19,28-32,37-44,47-48,77H,10-11,14-15,20-27,60H2,1-6H3,(H2,61,78)(H2,62,79)(H,65,67)(H,68,80)(H,69,82)(H,70,85)(H,71,86)(H,72,87)(H,73,83)(H,74,81)(H,75,84)(H,89,90)(H4,63,64,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDRVHYYGCOVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400204
Record name Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86879-15-4
Record name Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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